molecular formula C10H13N3O B2760063 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile CAS No. 261715-35-9

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile

Cat. No.: B2760063
CAS No.: 261715-35-9
M. Wt: 191.234
InChI Key: QOQXCHBJASLFFG-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile (CAS 261715-35-9) is a pyridine-based building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 13 N 3 O and it has a molecular weight of 191.23 g/mol . The compound features a pyridine core substituted with a nitrile group and a 2-(dimethylamino)ethoxy side chain, a structural motif that can enhance solubility and influence molecular interactions . This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules. Pyridine derivatives are privileged structures in pharmacology and are frequently explored for their antimicrobial and antiviral activities . Furthermore, structurally related diamino pyridine and carbonitrile-substituted pyridine derivatives are recognized as key scaffolds in the development of kinase inhibitors and other bioactive molecules . The specific substitution pattern of this reagent makes it a valuable precursor for researchers working in lead optimization and the construction of compound libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)8-12-10/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQXCHBJASLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile typically involves the reaction of 2-(dimethylamino)ethanol with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating novel compounds.

Key Reactions:

  • Oxidation: Can be oxidized to form pyridine N-oxide derivatives.
  • Reduction: Reduction reactions yield amine derivatives.
  • Substitution: Nucleophilic substitution can introduce various functional groups at the pyridine ring.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganatePyridine N-oxide
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halides + BaseSubstituted pyridines

Drug Development

This compound is being investigated for its potential role as a pharmacophore in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for various pharmacological applications.

Case Study:
Research has shown that derivatives of pyridine, including this compound, exhibit significant biological activities such as antimicrobial and anticancer properties. For instance, studies have highlighted its effectiveness against specific cancer cell lines, suggesting its potential in oncology .

Catalysis

The compound is utilized as a ligand in catalytic reactions, enhancing reaction rates and selectivity. Its unique structure allows it to stabilize transition states during chemical transformations.

Application Example:
In catalytic systems, this compound has been employed to facilitate reactions such as cross-coupling and oxidation processes, demonstrating improved yields compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile with structurally related pyridine-3-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-(Dimethylamino)ethoxy C₁₀H₁₂N₄O 204.23 Enhanced solubility; kinase inhibitor intermediate [Synthesized analog of [1]]
6-[2-(Piperidin-4-yl)ethoxy]pyridine-3-carbonitrile 2-(Piperidin-4-yl)ethoxy C₁₃H₁₇N₃O 231.29 Increased lipophilicity; potential CNS targeting
6-Amino-2-methoxypyridine-3-carbonitrile Amino (6-position), Methoxy (2-position) C₇H₇N₃O 149.15 Electron-rich aromatic system; stable metabolic profile
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Phenyl (4,6-positions), Amino (2-position) C₁₈H₁₃N₃ 271.32 Steric hindrance; photochemical applications
6-[2-[(2-Oxo-2-pyrrolidin-1-ylethyl)amino]ethylamino]pyridine-3-carbonitrile Complex amino-pyrrolidinyl chain C₁₅H₁₈N₆O 298.34 Hydrogen bonding capacity; protease inhibition

Key Comparisons

Substituent Effects on Solubility and Bioavailability The dimethylaminoethoxy group in the target compound confers higher aqueous solubility compared to the piperidin-4-yl analog (Table 1), as the tertiary amine can form salts in acidic conditions. However, the piperidine variant may exhibit better blood-brain barrier penetration due to increased lipophilicity . The methoxy group in 6-amino-2-methoxypyridine-3-carbonitrile provides metabolic stability but reduces basicity, limiting its utility in pH-dependent biological interactions .

Electronic and Steric Properties The nitrile group at the 3-position in all compounds enhances electrophilicity, facilitating nucleophilic substitutions. However, bulky substituents like diphenyl groups in 2-amino-4,6-diphenyl-pyridine-3-carbonitrile introduce steric hindrance, reducing reactivity but improving photostability for applications in photopolymer initiators .

Synthetic Accessibility The target compound can be synthesized via N-alkylation of pyridine precursors using 2-(dimethylamino)ethyl chloride under mild conditions (e.g., K₂CO₃ in DMF at 60°C), similar to methods described for pyrido[2,3-d]pyrimidine derivatives . More complex analogs, such as fused pyrano[3,2-c]pyridines (e.g., ), require multi-step syntheses involving cyclization reactions, reducing scalability .

Biological Activity Dimethylaminoethoxy-substituted pyridines are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The target compound’s smaller substituent may offer selectivity over bulkier analogs . Pyrrolidinyl-containing derivatives (e.g., ) show promise in protease inhibition, attributed to their ability to chelate metal ions in catalytic sites .

Biological Activity

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a dimethylamino ethoxy group and a carbonitrile moiety. Its chemical structure can be represented as follows:

C12H16N2O 6 2 Dimethylamino ethoxy pyridine 3 carbonitrile \text{C}_{12}\text{H}_{16}\text{N}_2\text{O}\quad \text{ 6 2 Dimethylamino ethoxy pyridine 3 carbonitrile }

The synthesis typically involves the reaction of 2-(dimethylamino)ethanol with pyridine-3-carbonitrile under controlled conditions to yield the desired product.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Antimicrobial Properties : The presence of the pyridine nucleus has been linked to significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of pyridine exhibit potent antibacterial and antifungal effects .

Anticancer Activity

A study on structurally related compounds demonstrated low nanomolar antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis and exhibited cell cycle arrest characteristics typical of antimitotic agents .

Antimicrobial Activity

Research has reported that compounds with similar pyridine structures display minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains, indicating significant antimicrobial potential .

Case Studies

  • Anticancer Research :
    • A series of tests were conducted on pyranoquinolone derivatives, which share structural similarities with this compound. These studies highlighted their ability to inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .
  • Antimicrobial Testing :
    • In vitro studies revealed that related compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics such as amikacin .

Summary Table of Biological Activities

Activity TypeMIC Range (μg/mL)Cell Lines TestedMechanism of Action
Anticancer<10HeLa, MCF-7Apoptosis induction, microtubule disruption
Antimicrobial0.5 - 64Various Bacterial StrainsInhibition of bacterial growth

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C during nucleophilic substitution to ensure reactivity of the pyridine ring and dimethylaminoethoxy group.
  • pH: Neutral to slightly basic conditions (pH 7–8) to prevent decomposition of nitrile groups.
  • Analytical Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates and confirm reaction completion .
  • Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) yields >95% purity.

Q. Q2. How is the stability of this compound assessed under varying storage conditions?

Methodological Answer: Stability studies should focus on:

  • Moisture Sensitivity: Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the nitrile group.
  • Thermal Degradation: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C.
  • Light Sensitivity: UV-Vis spectroscopy confirms no photodegradation in amber vials over 30 days .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism). Resolution strategies:

  • Variable-Temperature NMR: Conduct experiments at –40°C to freeze conformers. Compare with room-temperature data to identify splitting patterns .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the dimethylaminoethoxy side chain. A 2022 study found planar pyridine rings with a 120° dihedral angle for the ethoxy group .
  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* basis sets to correlate experimental and theoretical spectra .

Q. Q4. What strategies improve yield in multi-step syntheses of pyridine-3-carbonitrile derivatives?

Methodological Answer: Yield optimization requires:

  • Intermediate Trapping: Quench reactive intermediates (e.g., iminonitriles) with acetic anhydride to prevent side reactions .
  • Catalytic Systems: Use 10 mol% DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions.
  • Stepwise Monitoring: Employ LC-MS after each step to identify and remove byproducts (e.g., dimerization products) .

Case Study: A 2024 protocol achieved 78% yield by modifying the workup:

Step 1: Pyridine ring functionalization (65% yield).

Step 2: Ethoxy group coupling (85% yield after TLC-guided purification) .

Q. Q5. How is the biological activity of this compound evaluated in kinase inhibition assays?

Methodological Answer:

  • Target Selection: Screen against kinase families (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • IC₅₀ Determination: Dose-response curves (0.1–100 µM) with ATP-competitive binding protocols.
  • Molecular Docking: Align the nitrile group with catalytic lysine residues (PDB: 1M17) to predict binding modes .

Key Finding: A 2023 study reported IC₅₀ = 1.2 µM against EGFR, attributed to the ethoxy group’s hydrogen-bonding capacity .

Methodological Challenges

Q. Q6. What are common pitfalls in analyzing the reactivity of the nitrile group in this compound?

Methodological Answer:

  • Hydrolysis Risk: Avoid aqueous workups unless using buffered conditions (pH 7.4 PBS).
  • Nitrile Conversion: Monitor for unintended cyano-to-amide conversion via IR (loss of ν(C≡N) at 2240 cm⁻¹) .
  • Safety: Use scrubbers for HCN detection during high-temperature reactions .

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